molecular formula C8H4BrF3N2OS B057167 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine CAS No. 144631-82-3

4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine

Cat. No. B057167
M. Wt: 313.1 g/mol
InChI Key: UGMJJOPHHBHLNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine, often involves condensation reactions, cyclization, and substitution reactions. For instance, compounds have been synthesized through the condensation of amino components with brominated compounds or through the reaction of aromatic amines with sodium thiocyanate, leading to thiazole derivatives (Colella et al., 2018).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These techniques help in establishing the 3D molecular structure, confirming the presence of specific functional groups, and understanding the intermolecular interactions responsible for the stability of the crystal structure (Hema et al., 2020).

Scientific Research Applications

Additionally, boron reagents, which could potentially include “4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine”, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Additionally, boron reagents, which could potentially include “4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine”, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Additionally, boron reagents, which could potentially include “4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine”, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

properties

IUPAC Name

4-bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2OS/c9-4-1-3(15-8(10,11)12)2-5-6(4)14-7(13)16-5/h1-2H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMJJOPHHBHLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine

CAS RN

144631-82-3
Record name Bromoriluzole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144631823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BROMORILUZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MHR4TU22X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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